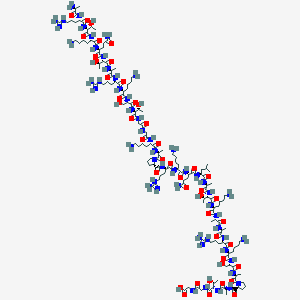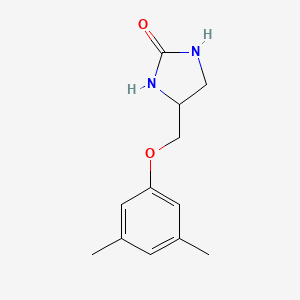
TMR-ShK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TMR-ShK peptide toxin is a synthetic derivative of the well-known ShK toxin (Stichodactyla helianthus neurotoxin) isolated from the venom of the Carribean sea anemone Stoichactis helianthus. Wild-type ShK blocks potently Kv1.3 (KCNA3), Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) with a Kd value of 11 pM, 16 pM, 312 pM and 165 pM, respectively. The fluorescent TMR-labeled ShK blocks Kv1.3 and Kv1.1 with Kd values of 52 pM and 397 pM, respectively. this compound can be used to identify lymphocytes expressing Kv1.3 channels such as effective memory T cells (TEM) in the case of autoimmune diseases (type 1 diabetes, mellitus or rheumatoid arthritis) which overexpress Kv1.3 channels.
科学的研究の応用
1. Topical Magnetic Resonance (TMR)
TMR is a method for obtaining high-resolution NMR spectra from a localized area within a larger object. It can provide non-invasive metabolic information from animals and humans. This method is significant for medical and biological research as it allows for detailed study of internal structures without invasive procedures. For instance, Gordon (1982) described the scope of metabolic information obtainable through TMR (Gordon, 1982).
2. TMR in Liver and Adipose Tissue Analysis
The use of TMR for studying liver and adipose tissue in living rats has shown promising results. Canioni, Alger, and Shulman (1983) employed TMR to obtain 13C NMR spectra from these tissues, revealing insights into the effects of dietary changes on the levels of carbohydrates and fats in the liver (Canioni, Alger, & Shulman, 1983).
3. TMR for Multimodal Markers in Microscopy
Liss et al. (2015) have shown that tetramethylrhodamine (TMR) serves as a multimodal marker for various microscopy techniques, including fluorescence microscopy and electron microscopy. This usage is vital for cell biology research, allowing for detailed observation of cellular processes and structures (Liss, Barlag, Nietschke, & Hensel, 2015).
4. TMR in Space Missions Security
Juliato and Gebotys (2013) researched the application of TMR in space missions, focusing on enhancing the security of cryptographic mechanisms in spacecrafts. Their study suggests that TMR can provide a more efficient approach to mitigating radiation-induced single event upsets in space applications (Juliato & Gebotys, 2013).
5. TMR in Fluorescence Probes Development
Kenmoku et al. (2007) developed new TMR derivatives for fluorescence probes, enhancing biological investigations using fluorescence microscopy. Their research has led to a better understanding of the modulation of fluorescence in TMR and its applications in detecting specific substances like hypochlorous acid (Kenmoku, Urano, Kojima, & Nagano, 2007).
6. TMR in Memory Consolidation Studies
A meta-analysis by Hu et al. (2020) explored the effectiveness of targeted memory reactivation (TMR) in sleep-based memory consolidation. This research is crucial for understanding how TMR can be used in educational and clinical applications to reinforce various types of memory (Hu, Cheng, Chiu, & Paller, 2020).
7. TMR in Neural Machine Interface
Huang, Zhou, Li, and Kuiken (2008) investigated TMR as a neural machine interface for myoelectric prosthesis control. Their research indicates that TMR can provide efficient and accurate identification of user movement intents, making it a valuable tool in prosthetics (Huang, Zhou, Li, & Kuiken, 2008).
特性
分子式 |
C200H310N57O55S7 |
|---|---|
分子量 |
4611.7 Da |
外観 |
red lyophilized solidPurity rate: > 97%AA sequence: TMR-AEEAc-Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




